4-(Ethoxymethyl)aniline
Overview
Description
4-(Ethoxymethyl)aniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is characterized by the presence of an ethoxymethyl group attached to the para position of an aniline ring. This compound is a colorless to pale yellow liquid with a specific odor and is soluble in organic solvents such as ethanol, ether, and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Ethoxymethyl)aniline can be synthesized through various methods. One common approach involves the reaction of 4-nitrobenzyl alcohol with ethyl iodide in the presence of a base, followed by reduction of the resulting 4-(ethoxymethyl)nitrobenzene to this compound using a reducing agent such as hydrogen gas over a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The nitro group in its precursor can be reduced to an amine group.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones or nitroso compounds.
Reduction: this compound from its nitro precursor.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(Ethoxymethyl)aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxymethyl group can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy .
Comparison with Similar Compounds
4-Methoxyaniline: Similar structure but with a methoxy group instead of an ethoxymethyl group.
4-Ethylaniline: Similar structure but with an ethyl group instead of an ethoxymethyl group.
4-(Methylthio)aniline: Similar structure but with a methylthio group instead of an ethoxymethyl group.
Uniqueness: 4-(Ethoxymethyl)aniline is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(ethoxymethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVXBSOZYHQKSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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